molecular formula C10H10N2O5 B1274949 2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 191096-51-2

2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B1274949
CAS No.: 191096-51-2
M. Wt: 238.2 g/mol
InChI Key: UUCMEEZSTSDRCR-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that belongs to the benzoxazine family. Benzoxazines are known for their unique properties and applications in various fields, including polymer science and medicinal chemistry. This compound is characterized by the presence of a hydroxyethyl group and a nitro group attached to the benzoxazine ring, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 2-nitrophenol with ethylene oxide in the presence of a base to form the hydroxyethyl derivative. This intermediate is then cyclized with phosgene or a similar reagent to form the benzoxazine ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-carboxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one.

    Reduction: Formation of 2-(2-hydroxyethyl)-6-amino-2H-1,4-benzoxazin-3(4H)-one.

    Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyethyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyethyl)-6-amino-2H-1,4-benzoxazin-3(4H)-one: Similar structure but with an amino group instead of a nitro group.

    2-(2-Hydroxyethyl)-6-chloro-2H-1,4-benzoxazin-3(4H)-one: Contains a chloro group instead of a nitro group.

Uniqueness

2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both a hydroxyethyl group and a nitro group, which impart distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-hydroxyethyl)-6-nitro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c13-4-3-9-10(14)11-7-5-6(12(15)16)1-2-8(7)17-9/h1-2,5,9,13H,3-4H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCMEEZSTSDRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(O2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395784
Record name 2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191096-51-2
Record name 2-(2-Hydroxyethyl)-6-nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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